2-(Benzylamino)-5-iodonicotinic acid
Overview
Description
Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . Nicotinic acid, also known as niacin, is a form of vitamin B3 found in food and used as a dietary supplement and medication .
Synthesis Analysis
Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde .Molecular Structure Analysis
The molecular structure of benzylamine consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) .Chemical Reactions Analysis
Benzylamine can undergo various chemical reactions. For example, it can react with benzyl chloride to form dibenzylamine, and with acetic acid to form N-benzylacetamide .Physical and Chemical Properties Analysis
Benzylamine is a colorless liquid with a weak, ammonia-like odor. It is miscible in water and has a boiling point of 185 °C .Scientific Research Applications
Organic Synthesis and Chemical Transformations
Polyvalent iodine compounds, including those related to 2-(Benzylamino)-5-iodonicotinic acid, have seen significant interest due to their oxidizing properties and benign environmental impact. These compounds are utilized in various selective oxidative transformations of complex organic molecules, highlighting their importance in synthetic organic chemistry (Zhdankin & Stang, 2008).
Biological Activity
Studies on compounds structurally related to this compound have explored their biological activities. For example, research into the synthesis and biological activity of benzothiazole derivatives, which share a benzylamine motif with this compound, has shown these compounds to be potential corrosion inhibitors for steel in acidic solutions, indicating a possible application in materials science (Hu et al., 2016).
Methodological Development
Innovative methodologies for the synthesis of benzylamines, which are crucial in pharmaceuticals, have been developed, demonstrating the value of research in finding sustainable and efficient synthetic routes. These methodologies often involve direct amination of benzyl alcohols, providing access to structurally diverse benzylamines in an environmentally friendly manner (Yan, Feringa & Barta, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(benzylamino)-5-iodopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O2/c14-10-6-11(13(17)18)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSKVHDPIZBGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202156 | |
Record name | 5-Iodo-2-[(phenylmethyl)amino]-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190198-18-5 | |
Record name | 5-Iodo-2-[(phenylmethyl)amino]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-2-[(phenylmethyl)amino]-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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